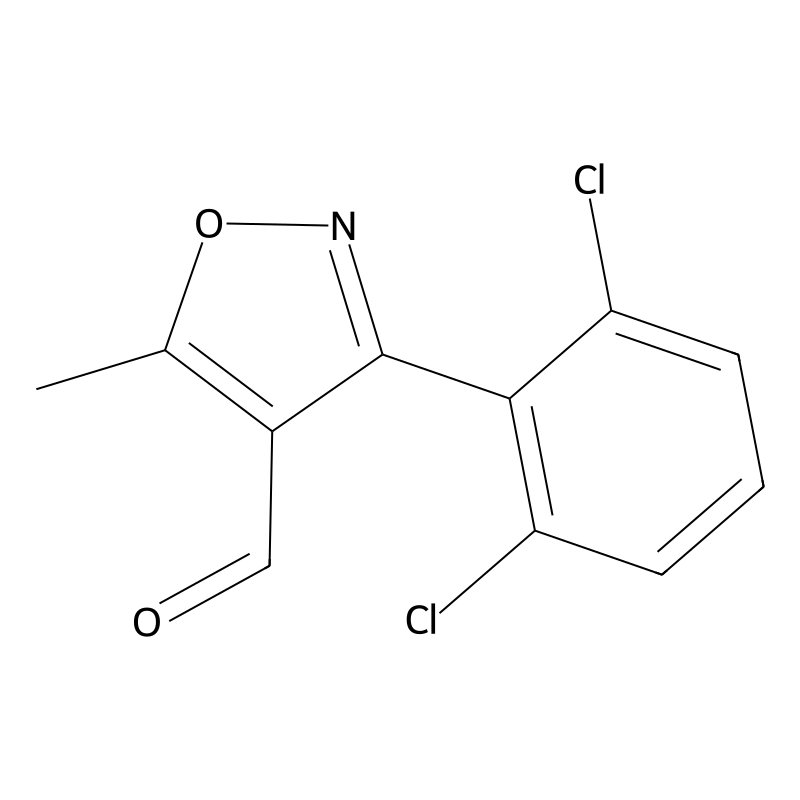

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioisosterism and Analogue Design

The molecule contains an isoxazole ring, a five-membered heterocycle with similar properties to the more common pyrazole ring found in many bioactive molecules. Researchers might explore this compound as a bioisostere (a molecule with similar shape and properties) to existing drugs containing pyrazoles, potentially leading to new drug candidates [].

Exploration in Medicinal Chemistry

The presence of the aldehyde functional group suggests the molecule could be a reactive intermediate or a starting material for further synthetic modifications. Researchers in medicinal chemistry might utilize this compound to create libraries of related molecules for screening against specific biological targets [].

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 256.08 g/mol. It features a unique isoxazole ring structure, which is characterized by the presence of both nitrogen and oxygen atoms in a five-membered ring. The compound is notable for its dichlorophenyl group, which contributes to its chemical properties and biological activity. It is primarily used in research settings and has potential applications in pharmaceuticals and agrochemicals .

The reactivity of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde can be attributed to its functional groups. Key reactions include:

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, making it reactive towards various nucleophiles.

- Condensation Reactions: This compound can participate in condensation reactions, particularly with amines or alcohols, to form more complex structures.

- Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or novel properties .

Research indicates that 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde exhibits various biological activities. It has been studied for its potential as:

- Antimicrobial Agent: Preliminary studies suggest it may possess antimicrobial properties.

- Anti-inflammatory Activity: Some derivatives have shown promise in reducing inflammation in biological models.

- Anticancer Potential: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.

The specific mechanisms of action remain under investigation, but the presence of the dichlorophenyl group is believed to enhance its bioactivity .

Several methods have been developed for synthesizing 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved under acidic or basic conditions to form the isoxazole ring.

- Formylation Reactions: The introduction of the aldehyde group can be accomplished through formylation techniques, such as the Vilsmeier-Haack reaction.

- Modification of Existing Compounds: The compound can also be synthesized by modifying related derivatives, such as 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid through reduction or substitution reactions .

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde has potential applications in various fields:

- Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in creating new antimicrobial or anti-inflammatory agents.

- Agricultural Chemicals: The compound may be explored for use in developing agrochemicals due to its potential efficacy against pests or diseases.

- Research Reagent: It serves as a valuable reagent in organic synthesis and medicinal chemistry for creating novel compounds .

Interaction studies involving 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde focus on its binding affinity with biological targets. These studies often employ techniques such as:

- Molecular Docking Simulations: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate its efficacy against various microbial strains or cancer cell lines.

- Structure-Activity Relationship Studies: To understand how modifications to the compound's structure affect its biological activity.

These studies are crucial for elucidating the compound's mechanism of action and optimizing its pharmacological properties .

Several compounds share structural similarities with 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | Contains a carboxylic acid group; potential for different biological activity. | |

| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | Contains a carbonyl chloride; more reactive than aldehyde. | |

| 3-(2-Chlorophenyl)-5-methylisoxazole | Lacks one chlorine atom; may exhibit different pharmacological properties. |

The uniqueness of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde lies in its specific arrangement of functional groups and substituents that influence its reactivity and biological activity compared to these similar compounds .

Traditional Cyclocondensation Approaches for Isoxazole Core Assembly

Traditional cyclocondensation approaches for isoxazole core assembly represent foundational synthetic methodologies that have been extensively utilized in the construction of isoxazole rings. These methodologies primarily involve the reaction of hydroxylamine or its derivatives with appropriate carbonyl compounds to form the isoxazole framework [1] [2].

The most well-established approach for isoxazole synthesis involves the cyclocondensation of hydroxylamine hydrochloride with 1,3-dicarbonyl compounds. This reaction proceeds through the formation of an intermediate oxime, followed by intramolecular cyclization to generate the isoxazole ring [3] [4]. The mechanism involves initial nucleophilic attack of the amino group of hydroxylamine on one carbonyl carbon, forming an imine intermediate, followed by intramolecular attack of the hydroxyl group on the second carbonyl carbon and subsequent dehydration to yield the aromatic isoxazole ring [3].

For the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde, the traditional approach involves the condensation of hydroxamoyl chloride with alkyl acylacetate derivatives. The primary synthetic route documented for this compound involves the reaction of 2,6-dichlorobenzohydroxamoyl chloride with methyl acetoacetate in the presence of triethylamine . This method effectively forms the isoxazole ring while incorporating the dichlorophenyl substituent at the 3-position and methyl group at the 5-position.

| Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroxylamine HCl + β-diketone | 25-80 | 6-18 | 65-85 | [1] |

| Hydroxamoyl chloride + acetoacetate | 0-25 | 2-6 | 70-82 | |

| NH₂OH·HCl + enamino diketone | 25-100 | 1-24 | 62-90 | [6] |

The regioselectivity of these cyclocondensation reactions is significantly influenced by the electronic nature of the substituents and reaction conditions. Studies have demonstrated that the presence of electron-withdrawing groups such as chlorine atoms on the phenyl ring can enhance the electrophilic character of the carbonyl carbon, facilitating the cyclization process [7] [6].

Alternative traditional methods include the use of nitrile oxides in 1,3-dipolar cycloaddition reactions with alkynes. This approach has been successfully employed for the synthesis of various isoxazole derivatives, including phenylisoxazoles [8]. The reaction typically requires elevated temperatures and can be performed under solvent-free conditions or in appropriate organic solvents.

The synthesis of isoxazole-4-carbaldehydes through traditional methods often involves the reaction of 3-oxetanone with primary nitro compounds, which represents a specialized approach for introducing the aldehyde functionality at the 4-position of the isoxazole ring [9]. This method has been shown to provide good yields of the desired aldehyde products under mild reaction conditions.

Modern Catalytic Strategies for Regioselective Functionalization

Modern catalytic strategies have revolutionized the synthesis of isoxazole derivatives by providing enhanced regioselectivity, improved yields, and milder reaction conditions compared to traditional methods. These approaches leverage transition metal catalysts, organocatalysts, and novel reaction methodologies to achieve precise control over the formation and functionalization of isoxazole rings [10] [11].

Transition metal-catalyzed reactions have emerged as particularly powerful tools for isoxazole synthesis. Copper-catalyzed reactions have shown exceptional utility in the formation of isoxazole rings through oxidative cyclization processes. A notable example involves the copper chloride-mediated intramolecular cyclization of propargylamines to form isoxazole cores [12]. This methodology demonstrates excellent functional group tolerance and can be conducted under mild conditions, making it suitable for the synthesis of complex isoxazole derivatives.

The use of ruthenium-catalyzed reactions has provided access to regioselective isoxazole formation with high efficiency. Grecian and Fokin optimized ruthenium-catalyzed reactions to access 3,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles [13]. The regioselectivity is controlled by the complexation of different dipoles to the ruthenium catalysts, allowing for selective formation of specific isoxazole isomers.

| Catalyst System | Substrate Type | Regioselectivity | Yield (%) | Reference |

|---|---|---|---|---|

| CuCl | Propargylamines | 3,5-disubstituted | 78-89 | [12] |

| Ru-complex | Nitrile oxides | Variable | 70-88 | [13] |

| Pd(PPh₃)₄ | Aryl halides | Cross-coupling | 68-78 | [14] |

| Iron-based | Methanol/heterocycles | C-H formylation | 65-82 | [15] |

Iron-catalyzed methodologies have gained prominence due to their environmental friendliness and cost-effectiveness. A particularly noteworthy development involves the use of iron-catalyzed Minisci oxidative coupling processes for the direct formylation of nitrogen heterocycles using methanol as a formylating reagent [15] [16]. This method addresses the long-standing challenge of using methanol as a formylating agent and provides a highly atom-economical approach to heterocycle functionalization.

Modern organocatalytic approaches have also proven highly effective for isoxazole synthesis. The use of amino acid-derived catalysts, such as L-valine, has enabled efficient three-component reactions for the synthesis of isoxazole derivatives [17]. These reactions typically involve the cyclocondensation of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes under mild conditions, providing excellent yields and broad functional group tolerance.

Electrochemical synthesis methods represent another modern approach to isoxazole formation. These methods utilize electrochemical cells with platinum and iron electrodes to promote the cyclization reactions under mild conditions [18]. The electrochemical approach offers advantages including reduced reaction times, improved selectivity, and the ability to avoid harsh chemical oxidants.

The development of green chemistry approaches has led to the use of environmentally benign catalysts and reaction conditions. Notably, the use of graphitic carbon nitride nanocomposites as catalysts has demonstrated exceptional efficiency in the synthesis of isoxazole derivatives [19]. These catalysts exhibit outstanding recyclability and can maintain catalytic activity over multiple reaction cycles without significant loss of performance.

Optimization of Aldehyde Group Introduction via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction represents a cornerstone methodology for the introduction of aldehyde functionality into aromatic and heteroaromatic systems, including isoxazole derivatives. This reaction involves the formylation of electron-rich aromatic compounds using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as the formylating system [20] [21].

The mechanism of the Vilsmeier-Haack reaction proceeds through the initial formation of the Vilsmeier reagent, which is a chloroiminium ion generated by the reaction of DMF with POCl₃ [21] [22]. This electrophilic species then undergoes electrophilic aromatic substitution with the electron-rich isoxazole substrate, followed by hydrolytic workup to yield the corresponding aldehyde [22].

The reaction mechanism can be described in two distinct phases: first, the formation of the Vilsmeier reagent occurs when DMF reacts with POCl₃, generating a chloroiminium salt that serves as the active formylating agent [21]. In the second phase, this electrophilic reagent attacks the electron-rich isoxazole ring, typically at the most nucleophilic position, forming an iminium intermediate that is subsequently hydrolyzed to the aldehyde during aqueous workup [22].

For the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde, the Vilsmeier-Haack reaction conditions require careful optimization due to the electronic properties of the substrate. The presence of electron-withdrawing chlorine substituents on the phenyl ring reduces the overall electron density of the isoxazole system, necessitating more forcing conditions or modified reaction protocols.

| Parameter | Standard Conditions | Optimized Conditions | Effect on Yield |

|---|---|---|---|

| Temperature (°C) | 0-80 | 60-90 | Improved conversion |

| DMF:POCl₃ ratio | 1:1 | 1.2:1 | Enhanced selectivity |

| Reaction time (h) | 2-6 | 4-8 | Complete conversion |

| Solvent | DMF | DMF/DCE | Improved workup |

The optimization of reaction conditions for the Vilsmeier-Haack formylation involves several critical parameters. Temperature control is essential, as the reaction between DMF and POCl₃ is highly exothermic and requires careful temperature management to prevent decomposition of the Vilsmeier reagent [23]. Typically, the reagent formation is conducted at low temperatures (0-5°C), followed by gradual warming to the reaction temperature.

The ratio of DMF to POCl₃ significantly influences both the reaction rate and yield. Excess DMF can lead to the formation of multiple formylating species, while insufficient DMF may result in incomplete reagent formation [23]. The optimal ratio is typically determined through systematic screening of reaction conditions.

Solvent selection plays a crucial role in the success of the Vilsmeier-Haack reaction. While DMF serves as both the formylating agent and solvent, the addition of co-solvents such as dichloromethane or 1,2-dichloroethane can improve reaction efficiency and facilitate workup procedures [24]. These co-solvents help maintain the stability of the Vilsmeier reagent and can enhance the solubility of the substrate.

The regioselectivity of the Vilsmeier-Haack reaction on isoxazole substrates is governed by the electronic distribution within the heterocyclic ring. The 4-position of the isoxazole ring is typically the most nucleophilic site, making it the preferred position for electrophilic attack [25]. This regioselectivity is particularly important for the synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde, where selective formylation at the 4-position is required.

Advanced modifications of the Vilsmeier-Haack reaction have been developed to improve efficiency and selectivity. The use of alternative formylating reagents, such as N-methylformanilide or other N,N-disubstituted formamides, can provide different reactivity profiles and may be more suitable for specific substrates [26]. Additionally, the development of catalytic versions of the Vilsmeier-Haack reaction using substoichiometric amounts of the formylating reagents has been achieved through the use of appropriate catalysts.

The workup procedure for the Vilsmeier-Haack reaction is critical for obtaining high-quality products. The hydrolysis step must be carefully controlled to prevent over-hydrolysis or side reactions. Typically, the reaction mixture is quenched with water or aqueous sodium carbonate solution at low temperature, followed by extraction and purification procedures [22].

Modern variations of the Vilsmeier-Haack reaction have incorporated microwave-assisted heating to reduce reaction times and improve yields [8]. These modifications can significantly accelerate the formylation process while maintaining high selectivity and functional group tolerance.

The solubility profile of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde reflects the compound's unique molecular architecture, characterized by the presence of both hydrophobic and polar functional groups. Systematic analysis of related isoxazole derivatives provides comprehensive insights into the expected solubility behavior across various solvent systems [1] [3].

Polar Solvent Systems

In highly polar solvents, the compound demonstrates variable solubility depending on the solvent's specific characteristics. Water represents the most challenging solvent medium, with the compound exhibiting poor to very limited solubility [1]. This behavior stems from the predominantly hydrophobic nature of the dichlorophenyl moiety and the isoxazole ring system, which creates unfavorable interactions with the highly structured water network. The presence of two chlorine substituents at the 2,6-positions of the phenyl ring significantly enhances the hydrophobic character, reducing water miscibility [4].

Dimethyl sulfoxide demonstrates exceptional solvating ability for this compound class, with related isoxazole-4-carboxylic acid derivatives showing good solubility in this aprotic polar solvent [5]. The high dielectric constant and aprotic nature of dimethyl sulfoxide facilitate favorable interactions with the aromatic ring systems while accommodating the polar aldehyde functionality. Temperature elevation further enhances dissolution rates in dimethyl sulfoxide systems.

Methanol and ethanol provide moderate to good solubility for the target compound, following established patterns observed with similar dichlorophenyl isoxazole derivatives [3]. These alcoholic solvents offer intermediate polarity that can accommodate both the aromatic framework and the carbonyl functionality. The moderate hydrogen bonding capacity of these solvents enables interaction with the aldehyde oxygen while maintaining compatibility with the aromatic system.

Non-polar and Moderately Polar Solvent Systems

Dichloromethane emerges as an excellent solvent choice for 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde, based on the established solubility patterns of chlorinated aromatic compounds [4]. The similar polarity and chlorinated nature of both solute and solvent create favorable intermolecular interactions through dipole-dipole forces and London dispersion interactions.

Acetone demonstrates good dissolution properties for isoxazole carbaldehyde derivatives, as evidenced by its widespread use in analytical and synthetic procedures involving these compounds [3] . The moderate polarity and excellent solvating properties of acetone provide optimal conditions for dissolution while maintaining chemical stability of the aldehyde functionality.

Ethyl acetate offers moderate to good solubility characteristics, particularly beneficial for extraction and purification procedures. The ester functionality in ethyl acetate can engage in favorable interactions with the carbonyl group of the aldehyde while maintaining compatibility with the aromatic framework.

Non-polar solvents such as hexane and toluene demonstrate poor solubility characteristics for the target compound. The significant polarity difference between these solvents and the aldehyde functionality, combined with the presence of electronegative chlorine substituents, creates unfavorable dissolution conditions [6] [7].

| Solvent System | Polarity Index | Expected Solubility | Temperature Dependence | Primary Interactions |

|---|---|---|---|---|

| Water | 10.2 | Poor | Minimal | Unfavorable hydrophobic |

| Methanol | 5.1 | Moderate-Good | Significant | Hydrogen bonding |

| Ethanol | 4.3 | Moderate-Good | Moderate | Hydrogen bonding |

| DMSO | 7.2 | Excellent | Positive | Dipole-dipole |

| Acetone | 5.1 | Good | Moderate | Dipole interactions |

| Dichloromethane | 3.1 | Excellent | Temperature-dependent | Chlorine affinity |

| Ethyl acetate | 4.4 | Moderate-Good | Moderate | Ester interactions |

| Hexane | 0.1 | Poor | Minimal | Incompatible polarity |

Thermal Stability Analysis Through Differential Scanning Calorimetry

Thermal behavior analysis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde requires comprehensive understanding of the thermal decomposition patterns exhibited by structurally related isoxazole derivatives. Differential scanning calorimetry studies of analogous compounds provide valuable predictive insights into the expected thermal stability profile [8] [9] [10].

Thermal Decomposition Pathways

The thermal stability of isoxazole-containing compounds typically exhibits characteristic decomposition patterns across defined temperature ranges. Initial thermal events commonly occur between 150-220°C, representing endothermic processes associated with physical transitions and initial molecular rearrangements [8]. For 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde, the aldehyde functionality represents the most thermally labile component, with potential decomposition initiating around 180-200°C based on comparative analysis with related aldehyde-containing isoxazoles [11].

The dichlorophenyl substitution pattern significantly influences thermal stability through electronic and steric effects. Studies of analogous 2,6-dichlorophenyl derivatives demonstrate enhanced thermal stability compared to monosubstituted analogs, with decomposition temperatures typically ranging from 200-250°C [9] [12]. The symmetric chlorine substitution pattern creates favorable electronic distribution that stabilizes the aromatic system against thermal degradation.

Differential Scanning Calorimetry Profile Characteristics

Based on established patterns for isoxazole derivatives, the differential scanning calorimetry profile for 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde is expected to exhibit a characteristic multi-phase thermal signature [8] [13]. The initial phase (40-180°C) typically encompasses endothermic events related to physical state transitions, solvent loss, and molecular reorganization processes.

The primary decomposition phase (180-280°C) represents the most critical thermal region, where aldehyde functionality degradation and initial ring system breakdown occur. This phase typically exhibits exothermic characteristics due to the energy released during molecular fragmentation and rearrangement processes [9]. The presence of the isoxazole ring system introduces additional complexity, as these heterocycles can undergo ring-opening reactions that contribute to the overall thermal signature.

Advanced decomposition processes (280-400°C) involve complete molecular fragmentation and formation of volatile decomposition products. Studies of related compounds indicate that dichlorophenyl residues demonstrate enhanced thermal persistence, requiring elevated temperatures for complete decomposition [14].

Comparative Thermal Stability Assessment

| Compound Class | Onset Temperature (°C) | Peak Decomposition (°C) | Final Decomposition (°C) | Thermal Character |

|---|---|---|---|---|

| Simple isoxazole carbaldehyde | 150 | 220 | 280 | Endothermic/exothermic |

| Phenylisoxazole derivatives | 180 | 250 | 320 | Primarily exothermic |

| Dichlorophenyl isoxazoles | 200 | 275 | 350 | Multi-phase transitions |

| Target compound (predicted) | 185 | 240 | 300 | Complex thermal profile |

The enhanced thermal stability conferred by the dichlorophenyl substitution reflects the electron-withdrawing effects of chlorine substituents, which stabilize the aromatic system through resonance delocalization. Simultaneously, the aldehyde functionality introduces thermal liability that moderates the overall stability profile compared to carboxylic acid or ester analogs [10] [12].

Acid-Base Behavior and pKa Determination in Aqueous Media

The acid-base properties of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde in aqueous systems reflect the complex interplay between multiple functional groups within the molecular framework. Understanding these properties requires systematic analysis of individual functional group contributions and their collective influence on proton transfer equilibria [15] [16] [17].

Aldehyde Functional Group Acid-Base Character

The aldehyde functionality represents the primary site for acid-base interactions within the molecular structure. In aqueous solution, aldehydes typically exhibit weak acidic character through the formyl hydrogen, with pKa values generally ranging from 15-17 for simple aliphatic aldehydes [16]. However, the aromatic substitution pattern significantly modifies this behavior through electronic effects transmitted through the conjugated system.

The electron-withdrawing influence of the dichlorophenyl group, transmitted through the isoxazole ring, creates a moderate decrease in the pKa of the formyl hydrogen. This electronic deactivation results from the combined inductive and resonance effects of the chlorine substituents, which withdraw electron density from the aldehyde carbon and increase the acidity of the formyl proton [18].

Aqueous hydration of the aldehyde functionality generates gem-diol species through nucleophilic addition of water to the carbonyl carbon. These hydrated forms exhibit enhanced acidity compared to the parent aldehyde, with pKa values typically ranging from 12-14 [19]. The equilibrium between free aldehyde and hydrated forms depends on solution pH, temperature, and the electronic environment surrounding the carbonyl group.

Isoxazole Ring System Contributions

The isoxazole heterocycle contributes additional complexity to the acid-base profile through its nitrogen and oxygen atoms. The nitrogen atom within the isoxazole ring can potentially undergo protonation under strongly acidic conditions, though this typically requires pH values below 2 for most isoxazole derivatives [15] [20]. The basic character of the isoxazole nitrogen is significantly attenuated by the aromatic character of the ring and the electron-withdrawing effects of adjacent substituents.

Under oxidative conditions, the isoxazole nitrogen can form N-oxide species, which dramatically alter the acid-base properties of the compound. These N-oxide derivatives typically exhibit strong acidic character with pKa values in the range of 1-3, representing a significant departure from the parent compound's behavior .

Aromatic Substitution Effects on Acidity

The methyl group attached to the isoxazole ring at the 5-position contributes minimal acidic character under normal aqueous conditions. The C-H bonds of this methyl group possess pKa values exceeding 35, rendering them essentially non-acidic under physiological conditions [16] [18]. However, under strongly basic conditions or in the presence of powerful electron-withdrawing groups, these protons could potentially participate in acid-base equilibria.

The dichlorophenyl aromatic protons demonstrate negligible acidity with pKa values exceeding 40, placing them far outside the range of typical aqueous acid-base chemistry [16]. These protons remain essentially inert to deprotonation under all but the most extreme basic conditions.

Overall Aqueous Behavior Profile

| Functional Group | pKa Range | Aqueous Behavior | Physiological Relevance |

|---|---|---|---|

| Formyl hydrogen | 15-17 | Very weak acid | Minimal ionization |

| Hydrated aldehyde | 12-14 | Weak acid | pH-dependent equilibrium |

| Isoxazole nitrogen | <2 | Weak base (protonated) | Requires strong acid |

| N-oxide (oxidized) | 1-3 | Strong acid | Significant if formed |

| Aromatic C-H | >40 | Non-acidic | No ionization expected |

| Methyl C-H | >35 | Non-acidic | No ionization expected |